molecular formula C12H8N4O2 B8306851 6-(4-nitro-1H-pyrazol-1-yl)isoquinoline

6-(4-nitro-1H-pyrazol-1-yl)isoquinoline

Cat. No. B8306851
M. Wt: 240.22 g/mol
InChI Key: NZCGSRZUEGUSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-nitro-1H-pyrazol-1-yl)isoquinoline is a useful research compound. Its molecular formula is C12H8N4O2 and its molecular weight is 240.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-nitro-1H-pyrazol-1-yl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-nitro-1H-pyrazol-1-yl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

6-(4-nitropyrazol-1-yl)isoquinoline

InChI

InChI=1S/C12H8N4O2/c17-16(18)12-7-14-15(8-12)11-2-1-10-6-13-4-3-9(10)5-11/h1-8H

InChI Key

NZCGSRZUEGUSDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1N3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-nitro-1H-pyrazole (510 mg, 4.51 mmol), 6-bromoisoquinoline (375 mg, 1.80 mmol) (commercially available from Gateway Chemical Technology, Inc.), tris(dibenzylideneacetone)dipalladium (0) (165 mg, 180 μmol), 2-ditert-butylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl (153 mg, 360 μmol), and cesium carbonate (1.76 g, 5.41 mmol) in dioxane (4 mL) was heated in a sealed vial at 105° C. for 6 hours. The mixture was cooled to ambient temperature and partitioned between DCM (30 mL) and H2O (30 mL). The layers were separated, and the aqueous layer was extracted with DCM (2×20 mL) and 10% MeOH/DCM (30 mL). The combined organic layers were dried (MgSO4) and concentrated under reduced pressure. The resulting yellow solid was dissolved in DCM, evaporated onto silica gel, and purified by flash chromatography (Biotage Si 40+M, 20% to 50% acetone/hexanes) to provide 6-(4-nitro-1H-pyrazol-1-yl)isoquinoline (374 mg, 86% yield) as a white solid. LCMS (API-ES) m/z (%): 241.1 (100%, M++H); 1H NMR (300 MHz, CDCl3) δ ppm 7.76 (d, J=5.8 Hz, 1H), 8.01 (dd, J=8.8, 2.2 Hz, 1H), 8.14-8.23 (m, 2H), 8.36 (s, 1H), 8.65 (d, J=5.8 Hz, 1H), 8.83 (s, 1H), 9.34 (s, 1H).
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
375 mg
Type
reactant
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step Two
Quantity
1.76 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
165 mg
Type
catalyst
Reaction Step Two

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